molecular formula C4H4ClN3 B189420 4-Amino-2-chloropyrimidine CAS No. 7461-50-9

4-Amino-2-chloropyrimidine

Cat. No.: B189420
CAS No.: 7461-50-9
M. Wt: 129.55 g/mol
InChI Key: LPBDZVNGCNTELM-UHFFFAOYSA-N
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Description

4-Amino-2-chloropyrimidine is an organic compound with the molecular formula C4H4ClN3. It is a derivative of pyrimidine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyrimidine ring. This compound is a white to light yellow crystalline powder and is known for its versatility in various chemical applications .

Mechanism of Action

Target of Action

4-Amino-2-chloropyrimidine is a chloroaminoheterocyclic compound It’s known that the chlorine atom and the amino group on the molecule can participate in chemical reactions within the molecule .

Mode of Action

The electron configuration of this compound allows it to have good reactivity in organic synthesis . The chlorine atom in its structure is a good electrophile due to its high electronegativity, making it easily attacked by nucleophiles, thereby undergoing nucleophilic substitution reactions .

Biochemical Pathways

It’s known that this compound can be used as a biological material or organic compound for life science-related research .

Pharmacokinetics

It’s known that the optical properties and pharmacokinetic properties of this substance have been studied using optical spectroscopy, fluorescence spectroscopy, and molecular modeling techniques .

Result of Action

This compound is an important pharmaceutical and pesticide intermediate . It can synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth . It is also a key substance in the synthesis of KT-30 (Forchlorfenuron, IUPAC name N-(2-chloro-4-pyridyl)-N’-phenylurea) . Furthermore, this compound itself can also be used as a pesticide alone, and has high activity against various pathogens such as rust, powdery mildew, rice blast, and apple downy mildew .

Action Environment

This compound and its pharmaceutical and pesticide intermediates have the advantages of high biological activity, low toxicity, long-lasting period, and easy degradation in the environment, so they have broad application prospects in agricultural production . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Several methods exist for the synthesis of 4-Amino-2-chloropyrimidine. One common method involves the amination of 2-chloropyrimidine. This reaction typically uses ammonia or amines under specific conditions to introduce the amino group at the 4-position of the pyrimidine ring . Another method involves the reduction of 2-chloro-4-nitropyrimidine, where the nitro group is reduced to an amino group .

Industrial Production Methods: Industrial synthesis often employs the chlorination of 2-aminopyrimidine followed by selective amination. This process involves the use of chlorinating agents such as phosphorus pentachloride and subsequent reaction with ammonia or amines . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-chloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Produces substituted pyrimidines with various functional groups.

    Oxidation: Forms nitro derivatives.

    Reduction: Yields different amine derivatives.

Comparison with Similar Compounds

  • 2-Amino-4-chloropyrimidine
  • 2,4-Diamino-6-chloropyrimidine
  • 2-Chloropyrimidine

Comparison: 4-Amino-2-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. For example, 2-Amino-4-chloropyrimidine has the amino and chloro groups at different positions, leading to different chemical behavior and applications .

Properties

IUPAC Name

2-chloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-4-7-2-1-3(6)8-4/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBDZVNGCNTELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323289
Record name 4-Amino-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7461-50-9
Record name 7461-50-9
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Record name 4-Amino-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloropyrimidin-4-amine
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Synthesis routes and methods

Procedure details

To 2,4-Dichloropyrimidine (1.0 g, 6.7 mmol) was added 28% w/v ammonium hydroxide solution (20 mL). The mixture was stirred overnight at ambient temperature then concentrated in vacuo. The residue was dry loaded and purified by FCC eluting with 2-10% EtOH in CHCl3 to afford 2-amino-4-chloropyrimidine and 2-chloro-4-aminopyrimidine.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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